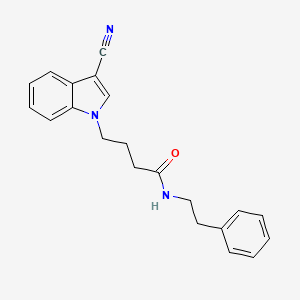
4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a cyano group attached to the indole ring and a butanamide chain linked to a phenylethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.
Attachment of the Butanamide Chain: The butanamide chain can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine.
Linking the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, especially at the indole ring and the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction of the cyano group may produce primary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The cyano group and phenylethyl chain may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide chain instead of butanamide.
4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)propionamide: Similar structure but with a propionamide chain.
Uniqueness
4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
923291-75-2 |
|---|---|
分子式 |
C21H21N3O |
分子量 |
331.4 g/mol |
IUPAC名 |
4-(3-cyanoindol-1-yl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C21H21N3O/c22-15-18-16-24(20-10-5-4-9-19(18)20)14-6-11-21(25)23-13-12-17-7-2-1-3-8-17/h1-5,7-10,16H,6,11-14H2,(H,23,25) |
InChIキー |
OGKSOKAHRUOLFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C=C(C3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


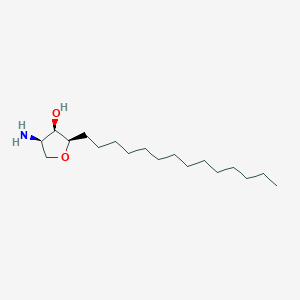
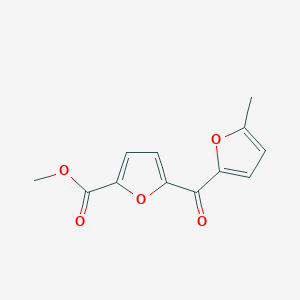

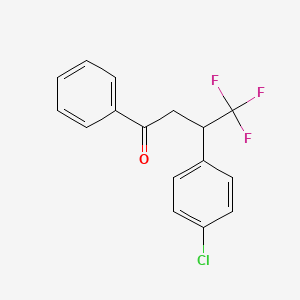

![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
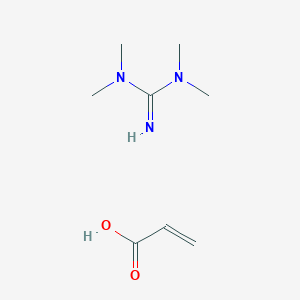
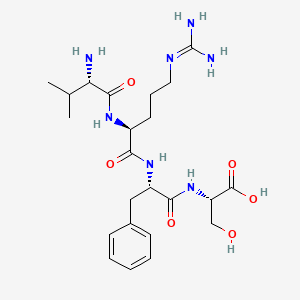
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
